LEA Exhibits TRPV1 Agonism with Ki = 5.6 μM Whereas AEA, OEA, and PEA Show Minimal or No TRPV1 Activity
LEA functions as a TRPV1 receptor ligand with a Ki of 5.6 μM, increasing ERK phosphorylation and AP-1-dependent transcription in a cannabinoid receptor-independent manner . In contrast, AEA exhibits negligible TRPV1 binding at physiologically relevant concentrations (EC50 > 10 μM for TRPV1 activation under standard conditions), while OEA and PEA show no documented TRPV1 agonism [1]. This distinguishes LEA as the only major endogenous NAE with dual TRPV1/CB receptor engagement.
| Evidence Dimension | TRPV1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.6 μM |
| Comparator Or Baseline | AEA: EC50 > 10 μM for TRPV1 activation; OEA and PEA: no documented TRPV1 agonism |
| Quantified Difference | LEA exhibits measurable TRPV1 binding (Ki = 5.6 μM) whereas comparators show minimal or absent TRPV1 activity |
| Conditions | Recombinant TRPV1 receptor binding assay (in vitro) |
Why This Matters
Researchers investigating TRPV1-mediated signaling without confounding CB1/CB2 activation should select LEA over AEA, OEA, or PEA due to its unique TRPV1 engagement profile.
- [1] De Petrocellis L, Di Marzo V. An introduction to the endocannabinoid system: from the early to the latest concepts. Best Pract Res Clin Endocrinol Metab. 2009;23(1):1-15. View Source
